An In-Depth Technical Guide to the Synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
An In-Depth Technical Guide to the Synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, a compound of interest in coordination chemistry and drug development. The described methodology encompasses a multi-step synthesis, commencing from readily available precursors. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are presented to facilitate replication and further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of the final product, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, is provided below.
| Property | Value |
| Molecular Formula | C₂₀H₁₄N₄ |
| Molecular Weight | 310.35 g/mol [1] |
| Melting Point | 191-193 °C[1] |
| Appearance | Light yellow to yellow to orange powder/crystals[2] |
| ¹H NMR (CDCl₃, 399.65 MHz), δ (ppm) | 8.927, 8.717, 7.936, 7.687, 7.640, 7.482, 7.44, 7.42, 7.38, 7.36[3] |
| FTIR | A spectrum is available, with characteristic peaks for aromatic C-H and C=N stretching.[4] |
Synthesis Pathway
The synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine is achieved through a four-step process, beginning with the oxidation of α-picoline to picolinic acid. This is followed by the esterification of picolinic acid to ethyl picolinate. In a parallel step, benzoin is oxidized to benzil. The subsequent reaction of ethyl picolinate with hydrazine hydrate yields 2-pyridinecarbohydrazide. Finally, a condensation reaction between 2-pyridinecarbohydrazide and benzil affords the target compound.
Caption: Multi-step synthesis pathway for 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine.
Experimental Protocols
Detailed experimental procedures for each synthetic step are provided below.
Step 1: Synthesis of Picolinic Acid from α-Picoline
Picolinic acid is synthesized through the oxidation of α-picoline using potassium permanganate.
Materials:
-
α-Picoline
-
Potassium permanganate
-
Water
-
Concentrated hydrochloric acid
-
95% Ethanol
Procedure:
-
In a 5-L three-necked flask equipped with a reflux condenser and stirrer, combine 2500 ml of water and 50 g of α-picoline.
-
Add 90 g of potassium permanganate to the solution and heat on a steam bath until the purple color disappears (approximately 1 hour).
-
Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water, and continue heating until the purple color is gone (approximately 2-2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter to remove the manganese dioxide precipitate. Wash the precipitate with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to 150-200 ml, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
-
Chill the solution to approximately 10°C and continue bubbling with hydrogen chloride until the solution is saturated.
-
Filter the picolinic acid hydrochloride crystals and air-dry.[5]
Step 2: Synthesis of Ethyl Picolinate from Picolinic Acid
Ethyl picolinate is prepared via Fischer esterification of picolinic acid.
Materials:
-
Picolinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Reflux a mixture of 5.0 g of picolinic acid and 12 mL of concentrated H₂SO₄ in 40 mL of anhydrous ethanol overnight.[6]
-
Concentrate the reaction mixture and pour the residue into 25 mL of water.[6]
-
Basify the resulting solution with sodium carbonate and extract three times with 25 mL of dichloromethane.[6]
-
Dry the combined organic layers over magnesium sulfate and concentrate to yield ethyl picolinate as a colorless liquid.[6]
Step 3: Synthesis of Benzil from Benzoin
Benzil is synthesized through the nitric acid oxidation of benzoin.
Materials:
-
Benzoin
-
Concentrated nitric acid
-
Ethanol
Procedure:
-
In a fume hood, heat a mixture of 4 g of benzoin and 14 ml of concentrated nitric acid on a steam bath for approximately 11 minutes.[7]
-
After the reaction is complete, add 75 ml of water to the reaction mixture and cool to room temperature, swirling to coagulate the precipitate.[7]
-
Collect the crude product by suction filtration and press to remove moisture.[7]
-
Recrystallize the product from 10 ml of ethanol. After dissolving, add water dropwise until the cloud point is reached, then allow the solution to cool and recrystallize.[7]
-
Collect the purified yellow crystals of benzil by suction filtration and dry.[7]
Step 4: Synthesis of 2-Pyridinecarbohydrazide from Ethyl Picolinate
2-Pyridinecarbohydrazide is formed by the reaction of ethyl picolinate with hydrazine hydrate.
Materials:
-
Ethyl picolinate
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Anhydrous ether
Procedure:
-
To a stirred solution of 977.4 g of ethyl picolinate in 1750 mL of anhydrous ethanol, add 230 g of anhydrous hydrazine over 10-15 minutes. The reaction is exothermic.
-
Stir and reflux the solution for 5 hours, then continue stirring at room temperature overnight.
-
Filter the crystalline product, wash with anhydrous ethanol followed by anhydrous ether, and air-dry to yield 2-pyridinecarbohydrazide.
Step 5: Synthesis of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
The final product is synthesized through the condensation of 2-pyridinecarbohydrazide and benzil.
Materials:
-
2-Pyridinecarbohydrazide
-
Benzil (Diphenylethanedione)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Dissolve 1 mmol of 2-pyridinecarbohydrazide in 30 mL of isopropanol.
-
Add 1 mmol of benzil to the solution.
-
Heat the mixture to 70°C and stir for 16 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the product and wash with isopropanol and diethyl ether. The reported yield is 90%.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the experimental process.
Caption: Logical workflow for the synthesis of the target compound.
References
- 1. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine = 99 1046-56-6 [sigmaaldrich.com]
- 2. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine = 99 1046-56-6 [sigmaaldrich.com]
- 3. 3-(2-PYRIDYL)-5,6-DIPHENYL-1,2,4-TRIAZINE(1046-56-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 7. chem.latech.edu [chem.latech.edu]
